![molecular formula C8H12O B14754094 7-Oxatricyclo[4.3.0.0~3,9~]nonane CAS No. 608-20-8](/img/structure/B14754094.png)
7-Oxatricyclo[4.3.0.0~3,9~]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxatricyclo[4300~3,9~]nonane is a unique tricyclic ether compound It is characterized by its three-ring structure, which includes an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 7-Oxatricyclo[4.3.0.0~3,9~]nonane involves the ultraviolet irradiation of Δ2-cyclohexenylacetaldehyde in a degassed pentane solution. This reaction yields this compound, which can then be converted into exo-bicyclo[3.2.1]octan-8-ol by refluxing with ethereal lithium aluminium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications. The use of ultraviolet irradiation and specific reagents like lithium aluminium hydride are crucial for the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxatricyclo[4.3.0.0~3,9~]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions, such as the conversion to exo-bicyclo[3.2.1]octan-8-ol using lithium aluminium hydride, are common.
Substitution: The compound can undergo substitution reactions, particularly involving the oxygen atom in its structure.
Common Reagents and Conditions
Lithium Aluminium Hydride: Used for reduction reactions.
Ultraviolet Irradiation: Essential for the initial synthesis of the compound from Δ2-cyclohexenylacetaldehyde.
Boron Trifluoride-Ether: Used in rearrangement reactions to form various substituted products.
Major Products Formed
exo-Bicyclo[3.2.1]octan-8-ol: Formed by the reduction of this compound with lithium aluminium hydride.
Substituted Norbornan-2α-ols: Formed through rearrangement reactions involving boron trifluoride-ether.
Wissenschaftliche Forschungsanwendungen
7-Oxatricyclo[4.3.0.0~3,9~]nonane has several applications in scientific research:
Chemistry: Used as a model compound for studying tricyclic ethers and their reactivity.
Medicine: Investigated for its potential therapeutic properties, particularly in the synthesis of bioactive molecules.
Industry: Used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Oxatricyclo[4.3.0.0~3,9~]nonane involves its ability to undergo various chemical reactions due to its unique tricyclic structure. The oxygen atom in the compound plays a crucial role in its reactivity, allowing it to participate in oxidation, reduction, and substitution reactions. The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,9-Dimethyl-7-oxatricyclo[4.3.0.0~3,9~]nonane: A similar tricyclic ether with additional methyl groups.
9-Methyl-6-p-tolyl-7-oxatricyclo[4.3.0.0~3,9~]nonane: Another variant with a methyl and p-tolyl group.
Uniqueness
7-Oxatricyclo[4.3.0.0~3,9~]nonane is unique due to its specific tricyclic structure and the presence of an oxygen atom, which significantly influences its chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
608-20-8 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
7-oxatricyclo[4.3.0.03,9]nonane |
InChI |
InChI=1S/C8H12O/c1-2-8-6-3-5(1)7(6)4-9-8/h5-8H,1-4H2 |
InChI-Schlüssel |
JODKUNQXMKRBTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3CC1C3CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


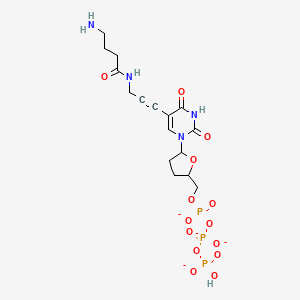
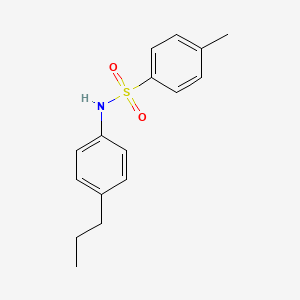
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
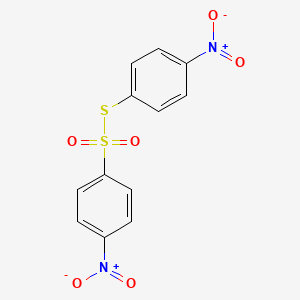
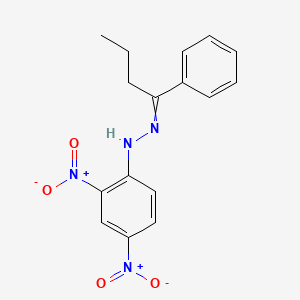
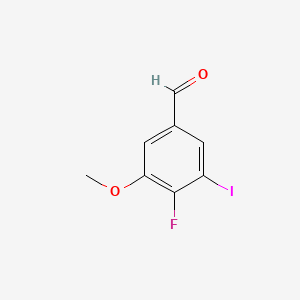
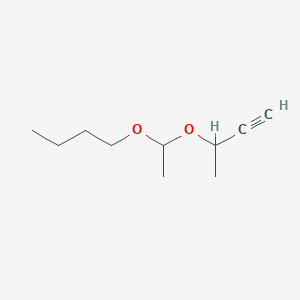
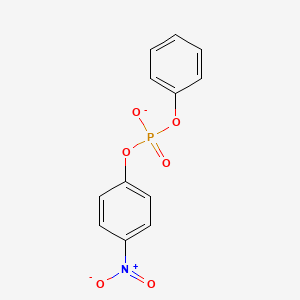
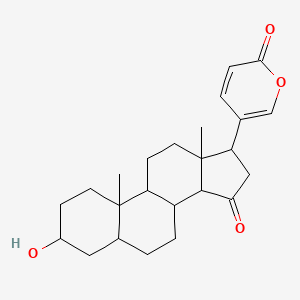
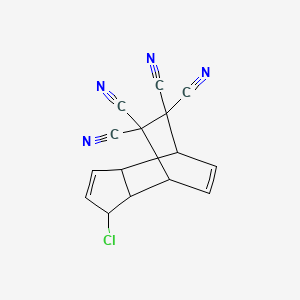
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)

